molecular formula C10H13ClO3 B1158349 Epitrametol CAS No. 169217-47-4

Epitrametol

Cat. No.: B1158349
CAS No.: 169217-47-4
M. Wt: 216.66 g/mol
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Biochemical Analysis

Biochemical Properties

Trametol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the opioid μ1 receptor, where it mimics the action of endogenous opioids, leading to pain relief . Additionally, Trametol inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects . The compound’s interaction with these neurotransmitters and receptors is crucial for its pain-relieving properties.

Cellular Effects

Trametol influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of opioid receptors and monoamine transporters . This modulation leads to changes in gene expression and cellular metabolism, ultimately resulting in pain relief. Trametol’s impact on cell function includes alterations in neurotransmitter release and receptor sensitivity, which are essential for its analgesic effects.

Molecular Mechanism

The molecular mechanism of Trametol involves its binding interactions with opioid receptors and monoamine transporters. By acting as an agonist at the opioid μ1 receptor, Trametol activates intracellular signaling pathways that inhibit pain transmission . Additionally, its inhibition of serotonin and norepinephrine reuptake enhances the availability of these neurotransmitters in the synaptic cleft, further contributing to its analgesic effects . These combined actions at the molecular level are responsible for Trametol’s efficacy in pain management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trametol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Trametol maintains its analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to tolerance development . Additionally, Trametol’s stability in various formulations ensures its consistent performance in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Trametol vary with different dosages in animal models. At therapeutic doses, Trametol effectively reduces pain without significant adverse effects . At higher doses, it can cause toxic effects, including respiratory depression and central nervous system depression . These threshold effects highlight the importance of careful dosage management to avoid potential toxicity while maximizing analgesic benefits.

Metabolic Pathways

Trametol is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, resulting in the formation of active metabolites . These metabolites contribute to Trametol’s analgesic effects and are further processed by conjugation reactions before excretion. The interaction of Trametol with these enzymes and cofactors is crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

Trametol is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier to exert its central analgesic effects . Additionally, Trametol interacts with transporters and binding proteins that facilitate its distribution to target tissues. The compound’s localization and accumulation in specific tissues are essential for its therapeutic action and duration of effect.

Subcellular Localization

The subcellular localization of Trametol influences its activity and function. Trametol is primarily localized in the cytoplasm and interacts with intracellular receptors and transporters . Post-translational modifications and targeting signals direct Trametol to specific compartments, ensuring its effective action at the cellular level. These localization mechanisms are vital for Trametol’s analgesic properties and overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epitrametol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol . This intermediate is then subjected to further reactions to introduce the propane-1,2-diol moiety. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Mechanism of Action

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXJGOGDICMETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of Trametol?

A1: (1R,2S)-1-(3′-Chloro-4′-methoxyphenyl)-1,2- propanediol, also known as Trametol, is a chlorinated p-anisylpropanoid metabolite. [] Its structure consists of a propane-1,2-diol backbone with a 3′-chloro-4′-methoxyphenyl group attached to the first carbon. []

Q2: How is Trametol synthesized in the laboratory?

A2: Trametol can be synthesized employing Sharpless asymmetric dihydroxylation as the key step. [] This method provides a reliable route to obtain the desired (1R,2S)-isomer of the molecule.

Q3: What is significant about the discovery of Trametol in Bjerkandera species?

A3: The production of Trametol by Bjerkandera sp. BOS55 was a novel finding. [] This discovery highlights the potential of exploring various Bjerkandera species for the production of bioactive compounds like Trametol. Moreover, this finding also revealed the presence of a structurally similar metabolite, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1, 2-propanediol, in these fungal species. []

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